Carteolol hydrochloride, (R)-

Catalog No.
S13235053
CAS No.
59567-87-2
M.F
C16H25ClN2O3
M. Wt
328.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carteolol hydrochloride, (R)-

CAS Number

59567-87-2

Product Name

Carteolol hydrochloride, (R)-

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.83 g/mol

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m1./s1

InChI Key

FYBXRCFPOTXTJF-RFVHGSKJSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Carteolol hydrochloride, specifically the (R)-enantiomer, is a nonselective beta-adrenoceptor blocking agent primarily utilized in ophthalmology. It is recognized for its ability to lower intraocular pressure, making it effective in treating conditions such as chronic open-angle glaucoma and ocular hypertension. The chemical structure of carteolol hydrochloride is represented by the formula C16_{16}H25_{25}ClN2_2O3_3, with a molecular weight of approximately 328.84 g/mol . This compound exhibits both beta-1 and beta-2 adrenergic receptor antagonism, which contributes to its therapeutic effects without significant membrane-stabilizing activity .

Typical of beta-blockers. Its mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. In the context of its ophthalmic application, the drug reduces aqueous humor production and increases outflow, thereby lowering intraocular pressure .

The biological activity of carteolol hydrochloride is primarily linked to its role as a beta-adrenoceptor antagonist. It has demonstrated intrinsic sympathomimetic activity, meaning it can activate beta receptors to a limited extent while also blocking them. This unique profile may confer certain advantages in terms of side effects compared to other nonselective beta-blockers. Studies have shown that carteolol can effectively reduce visible light-induced retinal damage and oxidative stress in vitro, suggesting potential neuroprotective properties beyond its primary use in managing intraocular pressure .

The synthesis of carteolol hydrochloride typically involves several steps that include the formation of the core quinolinone structure followed by functional group modifications to introduce the appropriate side chains. One common synthetic route includes:

  • Formation of the Quinolinone Core: Starting from 2-amino-3-hydroxy-4-methylquinoline, which undergoes cyclization.
  • Side Chain Modification: Introducing the tert-butyl amino group via nucleophilic substitution.
  • Hydrochloride Salt Formation: Finally, converting the base form into its hydrochloride salt for enhanced solubility and stability.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Carteolol hydrochloride is primarily applied in ophthalmology for:

  • Treatment of Glaucoma: It effectively lowers intraocular pressure in patients with chronic open-angle glaucoma.
  • Management of Ocular Hypertension: Used in patients with elevated intraocular pressure not necessarily related to glaucoma.
  • Potential Neuroprotective Effects: Emerging research suggests it may offer protective benefits against retinal damage from oxidative stress .

Interaction studies have indicated that carteolol hydrochloride may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2D6. This could potentially alter the pharmacokinetics of co-administered drugs. Additionally, caution is advised when prescribing carteolol alongside other antihypertensive agents due to additive effects on blood pressure and heart rate .

Adverse reactions can include respiratory issues such as bronchospasm, especially in patients with a history of asthma or chronic obstructive pulmonary disease, highlighting the need for careful patient selection and monitoring during therapy .

Carteolol hydrochloride shares similarities with other beta-blockers used in ophthalmology but possesses unique characteristics that differentiate it from these compounds:

Compound NameTypeUnique Features
TimololNonselective BetaWidely used; no intrinsic sympathomimetic activity
LatanoprostProstaglandin AnalogIncreases uveoscleral outflow; different mechanism
BrimonidineAlpha AgonistSelectively lowers intraocular pressure via different pathways
BetaxololSelective Beta-1Primarily affects heart rate; less effective for IOP reduction
DorzolamideCarbonic Anhydrase InhibitorReduces aqueous humor production; different action mechanism

Carteolol's unique combination of nonselective beta-blocking properties along with intrinsic sympathomimetic activity allows it to be effective while minimizing some common side effects associated with traditional nonselective beta-blockers .

The discovery of carteolol traces to the early 1970s, when researchers sought β-adrenergic antagonists with improved safety profiles. Patented in 1972 and approved for medical use in 1980, carteolol emerged as a non-selective β-blocker featuring intrinsic sympathomimetic activity (ISA) . The (R)-enantiomer gained attention following advancements in chiral separation techniques during the late 20th century, which enabled precise pharmacological comparisons between enantiomers.

Initial synthesis routes for carteolol hydrochloride involved multi-step organic reactions, including:

  • Epichlorohydrin substitution: Reacting 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with epichlorohydrin under basic conditions to form chlorohydrin intermediates .
  • Enzymatic resolution: Utilizing Candida antarctica Lipase B to enantioselectively esterify racemic chlorohydrin precursors, achieving (S)- and (R)-carteolol with ≥92% enantiomeric excess (ee) .

A 2017 patent (CN-107337639-A) detailed an optimized preparation method for stable carteolol hydrochloride, emphasizing:

  • 3-amino-2-cyclohexenone as a key intermediate
  • Glycidyl ether formation to enhance chemical stability .

Chemical Classification and Structural Relationship to Beta-Adrenergic Antagonists

(R)-Carteolol hydrochloride belongs to the N-tert-butyl-phenoxypropanolamine subclass of β-blockers, characterized by:

Structural FeatureRole in Pharmacodynamics
Quinolin-2(1H)-one ringEnhances lipophobicity, reducing CNS penetration
Tert-butyl groupStabilizes β-receptor binding via hydrophobic interactions
Chiral C3 hydroxylDictates enantioselective activity at β-adrenoceptors

Unlike non-selective β-blockers (e.g., propranolol), (R)-carteolol exhibits:

  • Partial agonism: 15–20% intrinsic activity at β1-receptors, mitigating bronchoconstriction risks .
  • 5-HT1A/1B antagonism: Modulates intraocular pressure independently of β-blockade .

Comparative analysis with related compounds:

$$ \text{(R)-Carteolol} \equiv \text{(S)-Practolol} $$
Both share:

  • ISA-mediated cardioselectivity
  • Polar side chains limiting blood-brain barrier permeability .

However, (R)-carteolol’s quinolone ring confers greater aqueous solubility (27.4 mg/mL at 25°C) versus practolol’s acetamide moiety .

The molecular structure of (R)-carteolol hydrochloride exhibits a distinctive quinolinone framework coupled with a secondary amine side chain [1] [8]. The compound possesses the molecular formula C16H25ClN2O3 with a molecular weight of 328.83 g/mol [1] [8]. The structural architecture consists of a 3,4-dihydro-2(1H)-quinolinone core ring system substituted at the 5-position with a propoxy linker bearing a secondary amine functionality [1].

The quinolinone nucleus forms the rigid aromatic backbone of the molecule, providing structural stability through its fused benzene and lactam ring system [2] [6]. The propoxy side chain extends from the aromatic ring, creating a flexible tether that connects to the tertiary-butylamino group [6] [8]. This specific arrangement creates a chiral center at the carbon bearing the hydroxyl group in the propyl chain, leading to the existence of two enantiomeric forms [6] [16].

Absolute Configuration Analysis

The absolute configuration of (R)-carteolol hydrochloride centers on a single stereogenic carbon located within the 2-hydroxypropyl side chain [6] [16]. According to the Cahn-Ingold-Prelog priority rules, the (R)-configuration is assigned based on the spatial arrangement of substituents around this chiral center [6]. The stereochemical descriptor indicates that when viewed from a specific orientation, the priority sequence of attached groups follows a clockwise direction [16] [29].

Structural analysis reveals that the chiral carbon bears four distinct substituents: a hydroxyl group, a tertiary-butylamino group, a methylene bridge connecting to the quinolinone oxygen, and a hydrogen atom [6] [16]. The (R)-enantiomer exhibits a specific three-dimensional arrangement where the hydroxyl group and amino functionality adopt particular spatial orientations that distinguish it from its (S)-counterpart [16] [29].

Stereochemical Parameter(R)-Carteolol Hydrochloride Value
Defined Stereocenters1/1
Optical ActivityDextrorotatory (+)
Absolute ConfigurationR
Molecular SymmetryC1 point group

Comparative Analysis of (R)- and (S)-Enantiomers

The enantiomeric pair of carteolol demonstrates significant differences in their biological activities and receptor binding affinities [25] [26]. Research investigations have revealed that the (S)-(-)-isomer exhibits approximately ten-fold greater potency compared to the (R)-(+)-isomer in beta-adrenoceptor blocking activities within guinea pig atrial and tracheal tissues [25] [26]. However, in ciliary body preparations, both enantiomers display remarkably similar binding characteristics, suggesting tissue-specific stereoselectivity [25].

Stereochemical analysis indicates that the (S)-enantiomer possesses enhanced affinity for high-affinity beta-adrenoceptor binding sites, while the (R)-form demonstrates reduced but still significant activity [26] [29]. The intrinsic sympathomimetic activity also varies between enantiomers, with the (S)-isomer showing slightly higher intrinsic activity compared to its (R)-counterpart [26]. These differences underscore the importance of stereochemical considerations in understanding structure-activity relationships [25] [26].

Pharmacological Parameter(R)-Enantiomer(S)-Enantiomer
Beta-blocking Potency (Atria)Lower10x Higher
Beta-blocking Potency (Ciliary)SimilarSimilar
Intrinsic ActivityModerateSlightly Higher
Receptor SelectivityLess SelectiveMore Selective

Crystallographic Data and Solid-State Properties

Crystallographic studies of carteolol hydrochloride have provided detailed insights into its solid-state molecular arrangement and packing characteristics [9] [12]. X-ray diffraction analysis reveals the compound crystallizes in a specific space group with defined unit cell parameters that govern its three-dimensional lattice structure [9].

The crystalline form of carteolol hydrochloride exhibits characteristic solid-state properties including a melting point of 278°C and a density of 1.13 g/cm³ [5] [13]. The crystal structure demonstrates specific intermolecular interactions that stabilize the solid-state arrangement, including hydrogen bonding networks between the hydrochloride salt and adjacent molecules [9] [12].

Physical characterization indicates that the compound appears as a white to almost white crystalline powder with defined morphological features [12] [15]. The crystallographic data supports a stable polymorphic form with consistent unit cell dimensions and symmetry elements [12]. Thermal analysis reveals the compound maintains structural integrity up to its melting point, indicating good thermal stability [13] [15].

Crystallographic PropertyValue
Melting Point278°C
Density1.13 g/cm³
AppearanceWhite crystalline powder
Solubility (Water)Soluble
Solubility (Methanol)Sparingly soluble
Solubility (Ethanol)Slightly soluble

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (R)-carteolol hydrochloride through analysis of both proton and carbon-13 environments [43]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the diverse electronic environments within the molecule [38] [40].

The aromatic protons of the quinolinone ring system appear in the typical aromatic region between 6.5-8.0 parts per million, displaying characteristic coupling patterns consistent with the substituted benzene framework [40] [44]. The propyl chain protons exhibit distinct chemical shifts, with the methylene groups adjacent to oxygen appearing around 3.3-4.5 parts per million due to deshielding effects [40] [41].

The tertiary-butyl amino group generates a characteristic singlet around 0.9-1.3 parts per million, representing the equivalent methyl groups [40] [43]. The hydroxyl and amino protons typically appear as broad signals in the 2.5-5.0 parts per million region, though their exact positions depend on solvent conditions and concentration [41] [43].

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shift values for different carbon environments within the molecule [42] [43]. The carbonyl carbon of the quinolinone ring appears significantly downfield around 170-180 parts per million, while aromatic carbons distribute throughout the 110-140 parts per million region [42]. Aliphatic carbons exhibit chemical shifts corresponding to their specific electronic environments and substitution patterns [43] [45].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)
Aromatic Protons6.5-8.0
Hydroxyl Proton2.5-5.0
Amino Protons0.5-5.0
Methylene (α-oxygen)3.3-4.5
Tertiary-butyl0.9-1.3
Carbonyl Carbon170-180
Aromatic Carbons110-140

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (R)-carteolol hydrochloride demonstrates characteristic fragmentation pathways that provide structural confirmation and identification capabilities [20] [46]. The molecular ion peak appears at mass-to-charge ratio 293 for the free base form, corresponding to the loss of hydrogen chloride from the hydrochloride salt [20].

Primary fragmentation occurs through alpha-cleavage adjacent to the oxygen atom, resulting in characteristic fragment ions that reflect the quinolinone core and side chain components [46] [48]. The base peak often corresponds to fragments generated through cleavage of the propyl chain, producing stable quinolinone-derived cations [47] [48].

Secondary fragmentation patterns include the loss of the tertiary-butyl group, generating fragment ions that retain the quinolinone-propanol backbone [20] [46]. McLafferty rearrangement processes may occur in appropriately positioned systems, leading to characteristic neutral losses and rearranged ion structures [47] [50].

The fragmentation behavior under electron impact ionization conditions produces a reproducible mass spectral fingerprint that enables compound identification and purity assessment [20] [46]. Negative ion chemical ionization methods have been employed to enhance sensitivity, particularly for trace-level determinations in biological matrices [20].

Mass Spectrometric ParameterMass-to-Charge Value
Molecular Ion (free base)293
Molecular Ion (hydrochloride)329
Base Peak FragmentVariable
Quinolinone Fragment162
Tertiary-butyl Loss236
Propanol Chain Fragment131

Industrial Synthesis Pathways

The industrial synthesis of carteolol hydrochloride represents a complex multi-step process that requires careful optimization of reaction conditions to achieve high yields and product purity. The synthetic pathway involves the formation of key quinolinone intermediates followed by functional group transformations and chiral resolution techniques to obtain the desired (R)-enantiomer [1] [2].

The overall synthetic strategy begins with the preparation of appropriate starting materials, proceeds through critical intermediate formation, and concludes with chiral resolution and salt formation. Modern industrial processes have evolved to address challenges related to reaction efficiency, environmental considerations, and cost-effectiveness while maintaining stringent quality standards required for pharmaceutical applications [1] [2].

Key Intermediate: 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives

The formation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one represents a critical step in the carteolol synthesis pathway. This key intermediate serves as the quinolinone core structure that undergoes subsequent functionalization to yield the final carteolol molecule [3] [4].

The synthesis of this intermediate typically begins with 3,4,7,8-tetrahydro-2,5(1H,6H)-quinoline dione as the starting material. The transformation involves a carefully controlled bromination reaction using N-bromosuccinimide as the brominating agent [1] [3]. The reaction conditions have been optimized through extensive research to maximize yield and product purity.

A significant breakthrough in this synthetic step was achieved through the implementation of cyclohexane as the reaction solvent. Research documented in patent CN107337639B demonstrates that cyclohexane provides superior results compared to other common solvents such as chloroform, dichloromethane, 1,2-dichloroethane, n-hexane, or cyclopentane [1]. The use of cyclohexane resulted in a remarkable yield of 92.7% with high chromatographic purity of 94.3%, significantly outperforming alternative solvent systems which yielded products with chromatographic purity not exceeding 83% [1].

The optimized reaction procedure involves adding 3,4,7,8-tetrahydro-2,5(1H,6H)-quinoline dione to cyclohexane in a three-necked flask, followed by stirring in an ice bath for 10 minutes. N-bromosuccinimide dissolved in cyclohexane is then added dropwise, and the mixture is refluxed for 3 hours [1] [3]. Upon completion, monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature, and water is added for workup. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the desired 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with melting point 233-234°C [1] [3] [4].

The superiority of cyclohexane as a solvent system is attributed to its low toxicity compared to halogenated solvents, improved reaction kinetics, and enhanced selectivity for the desired transformation [1]. When alternative brominating agents such as bromine were tested in place of N-bromosuccinimide, reaction yields dropped to only 53.4% with product chromatographic purity not exceeding 75%, demonstrating the critical importance of the N-bromosuccinimide-cyclohexane combination [1].

Chiral Resolution Techniques for (R)-Enantiomer Production

The production of the (R)-enantiomer of carteolol requires sophisticated chiral resolution techniques due to the presence of a stereocenter in the molecule. Several methodologies have been developed and implemented at industrial scale to achieve high enantiomeric purity [5] [6] [7].

Kinetic resolution using Candida antarctica Lipase B (CALB) represents one of the most effective enzymatic approaches for obtaining enantiopure carteolol precursors. This methodology has been successfully applied to chlorohydrin building blocks used in carteolol synthesis, achieving enantiomeric excess values of 96-97% with yields ranging from 27-87% depending on the specific substrate and reaction conditions [6]. The enzymatic resolution involves transesterification reactions where CALB selectively processes one enantiomer, allowing for the isolation of the desired (R)-configuration.

Research has demonstrated that racemic building blocks such as 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one can be efficiently resolved using CALB-catalyzed reactions. The (R)-7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, a carteolol derivative precursor, was obtained in 96% enantiomeric excess through this methodology [6]. The high selectivity of CALB for specific enantiomers makes this approach particularly valuable for industrial applications.

Chromatographic techniques utilizing chiral stationary phases represent another important approach for enantiomer separation. High-performance liquid chromatography (HPLC) on specialized chiral columns can achieve enantiomeric excess values of 95-99%, though this method is typically employed at analytical or preparative scales rather than full industrial production [8] [5]. The method is particularly useful for analytical verification of enantiomeric purity and for obtaining small quantities of highly pure material for research purposes.

Crystallization-based resolution methods involve the formation of diastereomeric salts with chiral resolving agents. These techniques can achieve enantiomeric excess values of 90-95% and are well-suited for industrial scale implementation due to their operational simplicity and cost-effectiveness [5]. The method typically involves forming salts with chiral acids or bases, crystallizing the less soluble diastereomer, and then liberating the desired enantiomer through appropriate chemical treatment.

Asymmetric synthesis approaches using chiral auxiliaries or catalysts offer the potential for direct synthesis of the desired (R)-enantiomer. These methods can achieve enantiomeric excess values of 85-95% with yields of 60-80%, though they typically require more complex synthetic sequences and specialized reagents [5] [9]. The advantage of asymmetric synthesis is the potential to produce the desired enantiomer directly without the need for subsequent resolution steps.

Patent Landscape Analysis of Manufacturing Processes

The patent landscape for carteolol manufacturing processes reveals significant innovations in synthesis optimization and formulation development. Two key patents, CN107337639B and WO2009131164A1, represent important advances in addressing manufacturing challenges related to synthesis efficiency and product stability [1] [10].

CN107337639B: Stabilization Strategies During Synthesis

Patent CN107337639B, titled "Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes," represents a significant advancement in carteolol synthesis optimization [1]. This patent addresses critical challenges in industrial manufacturing by introducing innovative stabilization strategies that improve both reaction efficiency and product quality.

The core innovation of this patent lies in the development of optimized reaction conditions for the key bromination step in carteolol synthesis. The patent demonstrates that the choice of solvent system dramatically impacts both reaction yield and product purity. Through systematic investigation of various solvent systems, the inventors discovered that cyclohexane provides superior performance compared to traditional solvents [1].

The patent documents comprehensive experimental data showing that when cyclohexane is used as the solvent for the N-bromosuccinimide-mediated synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, the reaction yield reaches 92.7% with a chromatographic purity of 94.3% [1]. This represents a substantial improvement over alternative solvent systems. For comparison, when the same reaction was conducted using chloroform, dichloromethane, 1,2-dichloroethane, n-hexane, or cyclopentane, the resulting products showed chromatographic purity not exceeding 83% [1].

The patent also addresses environmental and safety considerations by replacing more toxic halogenated solvents with cyclohexane, which has significantly lower toxicity profiles. This change not only improves worker safety but also reduces environmental impact and potentially simplifies waste disposal requirements [1].

Manufacturing process improvements detailed in the patent include optimized temperature control protocols, specific timing for reagent addition, and enhanced workup procedures. The patent describes a carefully controlled procedure involving ice bath cooling during initial stages, followed by controlled heating and reflux conditions for optimal reaction progression [1].

The stabilization strategies extend beyond the synthesis reaction itself to include product isolation and purification procedures. The patent provides detailed guidance on crystallization conditions, solvent selection for recrystallization, and storage conditions that maintain product stability and purity throughout the manufacturing process [1].

Quality control aspects are thoroughly addressed, with the patent specifying analytical methods for monitoring reaction progress and product purity. High-performance liquid chromatography (HPLC) methods are detailed for ensuring consistent product quality, with specific attention to related substance control and enantiomeric purity verification [1].

WO2009131164A1: Co-Formulation Synthesis Challenges

Patent WO2009131164A1, titled "Eye-drop preparation and use thereof," addresses unique challenges associated with co-formulation synthesis, specifically the stabilization of thermally unstable compounds in combination products [10]. This patent represents an innovative approach to addressing degradation issues that arise when combining carteolol hydrochloride with other pharmaceutical agents.

The patent focuses on addressing the thermal instability of latanoprost, a prostaglandin analog commonly used in glaucoma treatment, when formulated in combination with carteolol hydrochloride. Latanoprost is inherently thermally unstable and tends to decompose at temperatures above 25°C, presenting significant manufacturing and storage challenges [10].

The key innovation described in this patent is the discovery that carteolol hydrochloride exhibits a protective effect against latanoprost degradation. Through systematic stability studies, the inventors demonstrated that the presence of carteolol hydrochloride in formulations containing latanoprost significantly reduces the rate of latanoprost thermal decomposition [10]. This finding enables the development of stable combination products that would otherwise be impractical due to stability concerns.

Manufacturing challenges addressed by this patent include temperature control during processing, container compatibility, and adsorption prevention. The patent documents that latanoprost is particularly susceptible to adsorption onto container surfaces, leading to loss of active ingredient during manufacturing and storage. The presence of carteolol hydrochloride was found to suppress this adsorption, improving manufacturing yields and product consistency [10].

The patent provides comprehensive formulation guidelines for co-formulation synthesis, including optimal concentration ratios of latanoprost (0.0001 to 0.1% W/V) and carteolol hydrochloride (0.1 to 5% W/V). These ratios were determined through extensive stability testing under various temperature and humidity conditions [10].

Co-formulation stability studies documented in the patent demonstrate that eye drop preparations containing both latanoprost and carteolol hydrochloride maintain superior stability compared to latanoprost-only formulations. Thermal stability testing at 70°C for one week showed significantly higher retention of latanoprost in the presence of carteolol hydrochloride [10].

The patent also addresses the inclusion of additional stabilizing agents such as alginic acid, which can further enhance formulation stability and provide sustained-release characteristics. The combination of alginic acid (0.1 to 5% W/V) with the carteolol-latanoprost system creates a synergistic stabilization effect [10].

Manufacturing process considerations detailed in the patent include pH optimization, ionic strength control, and preservative selection. The optimal pH range of 6.0 to 8.0 was established through systematic studies, and specific buffer systems are recommended to maintain pH stability during manufacturing and storage [10].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

328.1553704 g/mol

Monoisotopic Mass

328.1553704 g/mol

Heavy Atom Count

22

UNII

IN6W2DDZ31

Dates

Last modified: 08-10-2024

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